

The Non-Selective Profile of LY294002: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY294002

Cat. No.: B091471

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

LY294002 is a widely utilized phosphoinositide 3-kinase (PI3K) inhibitor that has been instrumental in elucidating the role of the PI3K/Akt/mTOR signaling pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism.^{[1][2]} However, it is crucial for researchers to recognize that **LY294002** is not a strictly selective inhibitor.^{[1][3]} ^[4] Its utility as a research tool is tempered by its engagement with a range of off-target kinases and other proteins, which can confound experimental interpretation.^{[4][5]} This technical guide provides an in-depth overview of the non-selective nature of **LY294002**, presenting quantitative data on its target profile, detailing common experimental protocols for assessing its selectivity, and visualizing the key signaling pathways involved.

Quantitative Inhibitory Profile of LY294002

LY294002 was one of the first synthetic molecules developed to inhibit PI3K.^{[4][6]} While it effectively inhibits Class I PI3K isoforms in the sub-micromolar range, its inhibitory activity extends to other kinases, sometimes with even greater potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **LY294002** against its primary PI3K targets and notable off-targets.

Target Family	Target	IC50 (µM)	Notes
Primary Targets (PI3K)	PI3K α (p110 α)	0.5	Cell-free assay.[6][7] [8]
PI3K β (p110 β)	0.97		Cell-free assay.[6][7] [8]
PI3K δ (p110 δ)	0.57		Cell-free assay.[6][7] [8]
PI3K (unspecified)	1.4		[3][9][10][11]
Off-Targets	Casein Kinase 2 (CK2)	0.098	Cell-free assay.[6][7] [8]
DNA-dependent Protein Kinase (DNA- PK)	1.4		Cell-free assay.[6][7] [8]
Mammalian Target of Rapamycin (mTOR)	2.5		Isolated from HeLa cells.[6]
Pim-1	-		Identified as an off- target, specific IC50 not consistently reported.[6][12]
Glycogen Synthase Kinase 3 β (GSK3 β)	-		Identified as an off- target, direct IC50 not consistently reported. [12]
Bromodomain- containing proteins (BRD2, BRD3, BRD4)	-		Identified as off- targets.[3]

Experimental Protocols for Determining Inhibitor Selectivity

The non-selective nature of **LY294002** has been characterized through various experimental approaches. Below are detailed methodologies for key experiments cited in the literature.

Chemical Proteomics Affinity Purification

This method identifies proteins that directly bind to the inhibitor.

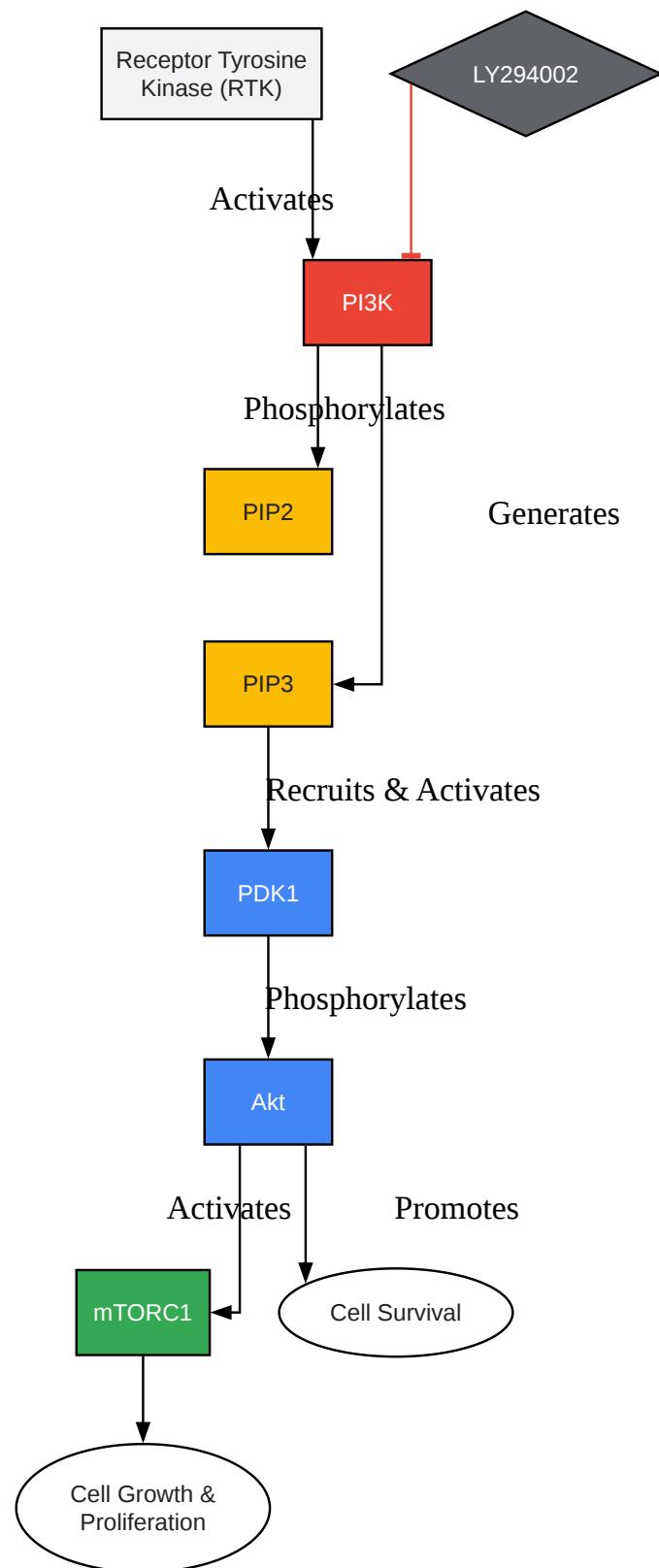
- Principle: An analog of **LY294002**, such as PI828, is immobilized on Sepharose beads.[1][12] These beads are then used as "bait" to capture binding proteins from cell lysates.[1][12]
- Protocol:
 - Immobilization: An analogue of **LY294002** (e.g., PI828) is covalently linked to epoxy-activated Sepharose beads.[12]
 - Cell Lysis: Cells (e.g., HeLa or WEHI231) are lysed to produce a total cellular extract.[12]
 - Affinity Purification: The cell lysate is incubated with the **LY294002**-analogue beads.[12]
 - Washing: The beads are washed extensively to remove non-specific binding proteins.[12]
 - Elution: Bound proteins are eluted from the beads. For competition assays, elution can be performed with an excess of free **LY294002**.[12]
 - Identification: Eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.[1][12]

Kinase Selectivity Screening

This high-throughput method assesses the inhibitory activity of a compound against a large panel of purified kinases.

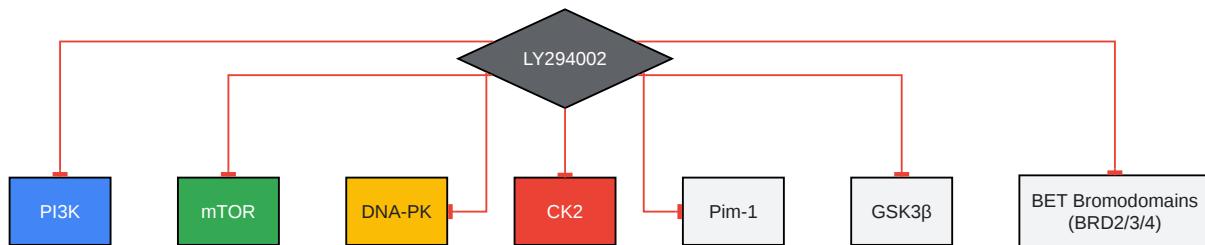
- Principle: The inhibitor is tested at a fixed concentration (e.g., 10 μ M) against a panel of kinases to determine the percent inhibition.[6][12]
- Protocol:
 - Assay Setup: A panel of purified kinases (e.g., Upstate Kinase ProfilerTM) is used.[6][12]

- Inhibitor Incubation: **LY294002** is added to the kinase reactions at a defined concentration. [6][12]
- Kinase Reaction: The kinase reaction is initiated by the addition of ATP (often at a concentration of 10 μ M).[6][12]
- Activity Measurement: Kinase activity is measured, typically using a radiometric assay that quantifies the incorporation of radioactive phosphate into a substrate.
- Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.


In Vitro Kinase Assays (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

- Principle: The activity of a purified recombinant enzyme is measured in the presence of varying concentrations of the inhibitor.
- Protocol:
 - Enzyme Preparation: Purified, recombinant kinases are used.[6][12]
 - Inhibitor Dilution Series: A series of dilutions of **LY294002** are prepared.
 - Kinase Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP (e.g., 1 μ M).[6][12] The reaction is allowed to proceed for a set time at a specific temperature (e.g., 1 hour at room temperature).[6][12]
 - Termination: The reaction is stopped.[6][12]
 - Quantification: The amount of product formed is quantified.
 - IC50 Calculation: The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[6][12]


Signaling Pathways and Off-Target Interactions of LY294002

To visualize the intended and unintended effects of **LY294002**, the following diagrams illustrate the canonical PI3K signaling pathway and the key off-target interactions of the inhibitor.

[Click to download full resolution via product page](#)

Caption: Canonical PI3K/Akt/mTOR signaling pathway inhibited by **LY294002**.

[Click to download full resolution via product page](#)

Caption: Off-target kinases and proteins inhibited by **LY294002**.

Conclusion

LY294002 remains a valuable tool for studying PI3K signaling; however, its non-selective nature necessitates careful experimental design and data interpretation.[3][12] Researchers should be aware of its potent off-target effects, particularly on kinases such as CK2, mTOR, and DNA-PK.[6][12] When planning experiments, it is advisable to use **LY294002** in conjunction with other, more selective PI3K inhibitors or genetic approaches to confirm that the observed effects are indeed mediated by PI3K inhibition.[4] The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for understanding and mitigating the experimental challenges associated with the non-selective profile of **LY294002**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. LY294002 - Wikipedia [en.wikipedia.org]
- 4. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bca-protein.com [bca-protein.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]
- 11. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Non-Selective Profile of LY294002: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091471#understanding-the-non-selective-nature-of-ly294002\]](https://www.benchchem.com/product/b091471#understanding-the-non-selective-nature-of-ly294002)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com